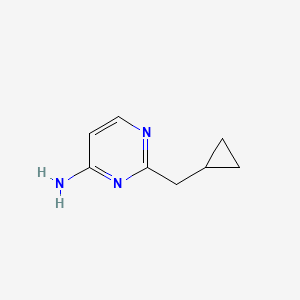

2-(Cyclopropylmethyl)pyrimidin-4-amine

Description

2-(Cyclopropylmethyl)pyrimidin-4-amine is a pyrimidine derivative featuring a cyclopropylmethyl substituent at the 2-position and an amino group at the 4-position of the pyrimidine ring. The cyclopropyl group confers structural rigidity and metabolic stability, making it a valuable scaffold in medicinal chemistry for targeting enzymes or receptors requiring planar, lipophilic interactions .

Properties

Molecular Formula |

C8H11N3 |

|---|---|

Molecular Weight |

149.19 g/mol |

IUPAC Name |

2-(cyclopropylmethyl)pyrimidin-4-amine |

InChI |

InChI=1S/C8H11N3/c9-7-3-4-10-8(11-7)5-6-1-2-6/h3-4,6H,1-2,5H2,(H2,9,10,11) |

InChI Key |

AXAXRJVUVDRHMH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1CC2=NC=CC(=N2)N |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- 2-Chloropyrimidin-4-amine or 2,4-dichloropyrimidine derivatives serve as electrophilic substrates.

- Cyclopropylmethylamine is the nucleophile used to introduce the cyclopropylmethyl substituent.

Typical Synthetic Route

The synthesis can be outlined as follows:

Halogenation of Pyrimidine Core:

- Starting from orotic acid or pyrimidine derivatives, chlorination at the 2- and/or 4-positions is achieved using reagents such as phosphorus oxychloride.

- This yields 2,4-dichloropyrimidine or 2-chloropyrimidin-4-amine intermediates.

Nucleophilic Aromatic Substitution (S_NAr):

- The chlorine atom at the 2-position is selectively substituted by cyclopropylmethylamine.

- This reaction is typically carried out under controlled temperature conditions (often 0 °C to room temperature) with a base such as diisopropylethylamine to facilitate substitution.

- The 4-position amino group remains intact or is introduced prior to substitution.

-

- The crude product is purified by column chromatography or recrystallization.

- Characterization is performed using nuclear magnetic resonance spectroscopy and mass spectrometry.

Example from Literature

A representative example from structure-activity relationship studies of pyrimidine-4-amines describes:

- Conversion of orotic acid to acyl chloride using phosphorus oxychloride.

- Cold addition (−78 to 0 °C) of cyclopropylmethylamine to form the amide intermediate.

- Regioselective substitution of the 4-chloro substituent with amines to yield the desired pyrimidin-4-amine derivative.

- Final coupling reactions under microwave irradiation at elevated temperatures (up to 160 °C) for 4–8 hours to afford the target compound.

Preparation of Stock Solutions and Formulation

For biological or in vivo studies, the compound 2-chloro-N-(cyclopropylmethyl)pyrimidin-4-amine (a closely related intermediate or analog) is prepared as stock solutions with precise molarity calculations and solvent systems.

Stock Solution Preparation Table

| Compound Amount | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM Solution | 5.4454 mL | 27.2272 mL | 54.4544 mL |

| 5 mM Solution | 1.0891 mL | 5.4454 mL | 10.8909 mL |

| 10 mM Solution | 0.5445 mL | 2.7227 mL | 5.4454 mL |

Table 1: Volumes of solvent required to prepare stock solutions of 2-chloro-N-(cyclopropylmethyl)pyrimidin-4-amine at different concentrations.

In Vivo Formulation Preparation

- A DMSO master stock solution is prepared by dissolving the compound in dimethyl sulfoxide.

- Sequential addition of co-solvents such as polyethylene glycol 300, Tween 80, and water or corn oil is performed.

- Each addition requires the solution to be clear before proceeding to the next solvent.

- Physical methods like vortexing, ultrasound, or hot water bath may be used to aid dissolution.

Reaction Conditions and Optimization

- Microwave irradiation has been employed to accelerate coupling reactions, reducing reaction times significantly (e.g., 4–8 hours at 160 °C).

- Use of bases like diisopropylethylamine (1.5–3 equivalents) improves nucleophilic substitution efficiency.

- Temperature control during amination is critical to avoid side reactions and ensure regioselectivity.

Summary Table of Key Preparation Parameters

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Halogenation | Phosphorus oxychloride, low temperature | Converts orotic acid to acyl chloride |

| Nucleophilic substitution | Cyclopropylmethylamine, base (DiPEA), 0–25 °C | Selective substitution at 2-position |

| Coupling | Microwave irradiation, 160 °C, 4–8 hours | Enhances reaction rate and yield |

| Purification | Column chromatography (EtOAc/pentane gradients) | Isolates pure product |

| Stock solution preparation | DMSO, PEG300, Tween 80, water/corn oil | Sequential solvent addition, clarity check |

Research Findings and Considerations

- The regioselective substitution of halogenated pyrimidines is well-documented, with the 4-chloro substituent being more electrophilic and amenable to substitution with amines.

- Cyclopropylmethylamine is an effective nucleophile for introducing the cyclopropylmethyl group at the 2-position.

- Microwave-assisted synthesis offers a practical advantage in time efficiency without compromising yield or purity.

- The preparation of stock solutions and formulations is critical for biological evaluation and requires careful solvent management to maintain compound solubility and stability.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethyl)pyrimidin-4-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of corresponding N-oxides.

Reduction: Formation of cyclopropylmethyl-substituted pyrimidines.

Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

2-(Cyclopropylmethyl)pyrimidin-4-amine has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antiviral, and anticancer properties.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Material Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethyl)pyrimidin-4-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it can inhibit certain kinases or interact with nucleic acids, thereby affecting cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

2-(1-Methylcyclopropyl)pyrimidin-4-amine (CID 80466442)

- Structure : The cyclopropane ring bears a methyl group, increasing steric bulk compared to the parent compound.

- Molecular Formula : C₈H₁₁N₃ (vs. C₈H₁₀N₃ for this compound).

2-Chloro-N-(cyclopropylmethyl)pyrimidin-4-amine (CAS 928650-23-1)

- Structure : Chlorine replaces the hydrogen at the 2-position, introducing electronegativity and altering binding interactions.

- Molecular Weight : 183.64 g/mol; XLogP3 : 2.2 (indicative of moderate lipophilicity).

- Key Properties: The chloro substituent may enhance halogen bonding with target proteins but could reduce metabolic stability compared to non-halogenated analogs .

Pyrimidine Derivatives with Varied Substituents

2-(1-Aminopropyl)pyrimidin-4-amine (CAS 1339676-50-4)

- Structure: A flexible aminopropyl chain replaces the cyclopropylmethyl group.

- Molecular Formula : C₇H₁₂N₄.

6-(2-Aminoethoxy)-N-(cyclopropylmethyl)pyrimidin-4-amine (CAS 2098141-41-2)

- Structure: An ethoxy-amino side chain at the 6-position introduces hydrogen-bonding capacity.

- Key Properties : The ethoxy group enhances hydrophilicity, which may improve aqueous solubility but reduce passive diffusion across lipid membranes .

Fused-Ring Analogs

7-(Cyclopropylmethyl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Compound 10a)

- Structure : A pyrrolo[2,3-d]pyrimidine core fused with a cyclopropylmethyl group and an iodine atom.

- Molecular Formula : C₁₂H₁₄IN₅.

- Key Properties : The iodine atom enables radioimaging or cross-coupling reactions, while the fused ring system enhances planar stacking interactions with aromatic residues in enzyme active sites .

2-(4-Aminopiperidin-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)thieno[3,2-d]pyrimidin-4-amine (PDB 4T3)

- Structure: Thieno[3,2-d]pyrimidine core with a cyclopropyl-pyrazole substituent.

- Molecular Formula : C₁₇H₂₁N₇S.

- Key Properties: The thieno-pyrimidine scaffold and piperidinyl group suggest kinase inhibitor activity, with the cyclopropyl moiety stabilizing bioactive conformations .

Comparative Data Table

Key Research Findings and Implications

Cyclopropyl Rigidity : The cyclopropylmethyl group in this compound likely stabilizes bioactive conformations, as seen in fused-ring analogs like 7H-pyrrolo[2,3-d]pyrimidin-4-amines, which exhibit potent inhibitory activity against kinases .

Substituent Effects: Halogenation: Chloro or iodo substitutions (e.g., 2-Chloro-N-(cyclopropylmethyl)pyrimidin-4-amine) enhance target affinity via halogen bonds but may increase toxicity . Polar Groups: Ethoxy-amino or piperidinyl substituents (e.g., 6-(2-aminoethoxy)-N-(cyclopropylmethyl)pyrimidin-4-amine) improve solubility but require prodrug strategies for optimal bioavailability .

Metabolic Stability : Cyclopropyl derivatives generally resist oxidative metabolism compared to linear alkyl chains, a critical advantage in drug design .

Biological Activity

2-(Cyclopropylmethyl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique cyclopropylmethyl group, which may influence its pharmacological properties. Research into its biological activity has revealed promising results, particularly in the context of enzyme inhibition and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C10H12N4 |

| Molecular Weight | 188.23 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CN1C=NC(=N1)C(C2CC2)C=C(N)C |

Enzyme Inhibition

One of the primary areas of research for this compound is its role as an inhibitor of various enzymes. Notably, it has shown activity against neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative disorders. The selectivity and potency of this compound make it a candidate for further investigation in therapeutic contexts.

- Mechanism of Action : The compound appears to interact with the active site of nNOS, leading to inhibition of nitric oxide production. This is crucial as excessive nitric oxide can contribute to neurodegenerative processes.

- Selectivity : Research indicates that this compound exhibits high selectivity for nNOS over inducible nitric oxide synthase (iNOS) and endothelial nitric oxide synthase (eNOS), which is beneficial in minimizing side effects associated with broader inhibition .

Pharmacokinetics

Studies have suggested that the cyclopropylmethyl group enhances the lipophilicity of the compound, potentially improving its ability to cross biological membranes, including the blood-brain barrier. This property is particularly advantageous for compounds targeting central nervous system disorders.

Case Studies

Several studies have explored the biological activity of this compound:

- Study on Neuroprotection : In a model of hypoxia-induced neuronal death, administration of this compound resulted in significant neuroprotection, suggesting its potential utility in treating conditions characterized by reduced oxygen supply to tissues .

- In Vivo Efficacy : In vivo studies demonstrated that treatment with this compound led to improved outcomes in models of neurodegeneration, with reductions in markers of oxidative stress and inflammation.

Comparative Analysis

To better understand the efficacy and selectivity of this compound, it is useful to compare it with other similar compounds:

| Compound | nNOS Inhibition | Selectivity | Oral Bioavailability |

|---|---|---|---|

| This compound | High | High | Promising |

| Compound A | Moderate | Low | Poor |

| Compound B | High | Moderate | Moderate |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-(Cyclopropylmethyl)pyrimidin-4-amine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions, such as reacting 4-chloropyrimidine derivatives with cyclopropylmethylamine under basic conditions (e.g., sodium hydride or potassium carbonate in dimethylformamide at 80–100°C) . Alternative routes include coupling pyrimidine precursors with cyclopropane-containing amines. Yield optimization requires careful control of stoichiometry, temperature, and solvent polarity. For example, elevated temperatures in DMF improve reaction kinetics but may necessitate post-synthesis purification via column chromatography to remove unreacted intermediates .

Q. How is the molecular structure of this compound validated experimentally?

- Methodological Answer : Structural confirmation employs nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to resolve the cyclopropylmethyl group’s protons (δ ~0.5–1.5 ppm) and pyrimidine ring protons (δ ~6.5–8.5 ppm). High-resolution mass spectrometry (HRMS) validates the molecular formula (C₈H₁₁N₃, exact mass 149.0954 g/mol) . X-ray crystallography or computational methods (e.g., density functional theory) can further elucidate bond angles and hydrogen-bonding interactions .

Q. What are the key physicochemical properties of this compound relevant to solubility and formulation?

- Methodological Answer : The compound exhibits moderate hydrophobicity (LogP ~2.2), with solubility enhanced in polar aprotic solvents like DMSO. Its melting point (~150–160°C) and stability under inert atmospheres are critical for storage. Formulation strategies should account for its amine group’s susceptibility to oxidation, requiring antioxidants (e.g., ascorbic acid) in aqueous buffers .

Advanced Research Questions

Q. How do structural modifications to the pyrimidine core or cyclopropyl group affect bioactivity in structure-activity relationship (SAR) studies?

- Methodological Answer : Substitutions at the pyrimidine C-2 and C-4 positions significantly modulate target affinity. For instance, replacing the cyclopropylmethyl group with bulkier substituents (e.g., naphthylmethyl) enhances cholinesterase inhibition (e.g., IC₅₀ = 2.2 μM for BuChE) but may reduce solubility . Computational docking studies (e.g., using AutoDock Vina) can predict binding modes to enzymes like acetylcholinesterase, guiding rational design .

Q. What experimental approaches are used to resolve contradictions in reported inhibitory constants (Ki) across different studies?

- Methodological Answer : Discrepancies in Ki values may arise from assay conditions (e.g., pH, ionic strength) or enzyme isoforms. To reconcile data, perform parallel assays under standardized conditions (e.g., 25°C, pH 7.4) using recombinant enzymes. Competitive binding assays with fluorescent probes (e.g., ANS for hydrophobic pockets) or isothermal titration calorimetry (ITC) provide complementary affinity measurements .

Q. How can researchers optimize synthetic protocols to minimize impurities that interfere with biological assays?

- Methodological Answer : Common impurities include unreacted 4-chloropyrimidine or cyclopropylmethylamine byproducts. Purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) achieves >95% purity. LC-MS monitoring during synthesis identifies side products early .

Q. What strategies are recommended for studying the compound’s stability under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies in simulated biological fluids (e.g., PBS at 37°C) over 24–72 hours. Quantify degradation products using UPLC-QTOF-MS. Stabilizers like polyethylene glycol (PEG) or lyophilization improve shelf life in aqueous formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.